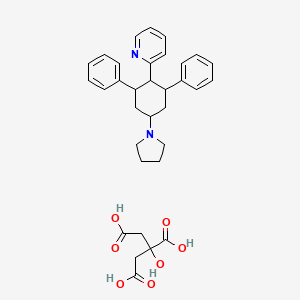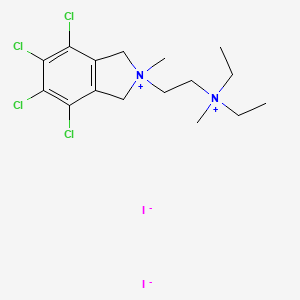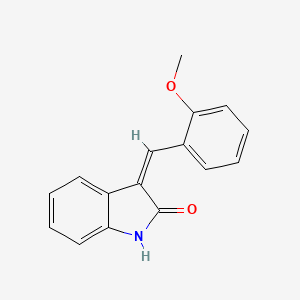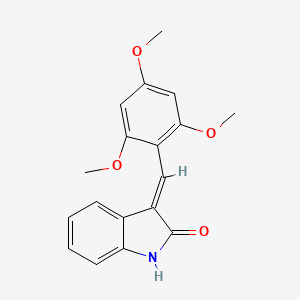
Talopram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .
Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.
Applications De Recherche Scientifique
Talopram has been primarily studied for its potential use in the treatment of depression due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its structural similarity to other antidepressants like cithis compound and melitracen has made it a subject of interest in medicinal chemistry research . Additionally, this compound has been used in studies to understand the structure-activity relationship of norepinephrine reuptake inhibitors and their effects on the central nervous system .
Mécanisme D'action
Talopram exerts its effects by selectively inhibiting the reuptake of norepinephrine in the central nervous system . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The molecular target of this compound is the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparaison Avec Des Composés Similaires
Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound.
Melitracen: An antidepressant with a similar structure and mechanism of action.
Talsupram: Another norepinephrine reuptake inhibitor that was researched alongside this compound.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake, which distinguishes it from cithis compound that primarily inhibits serotonin reuptake . This selective action makes this compound a valuable compound for studying the effects of norepinephrine reuptake inhibition on mood and behavior .
Propriétés
Numéro CAS |
7182-51-6 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |
Clé InChI |
LJBBMCNHIUJBDU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
Apparence |
Solid powder |
| 7182-51-6 7013-41-4 |
|
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
7013-41-4 (hydrochloride) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)



![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)









